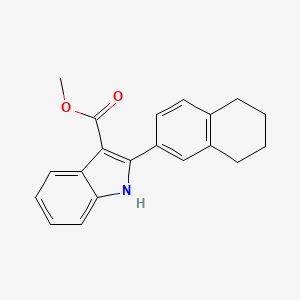

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate

Descripción

Chemical Identity and Nomenclature

Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate is characterized by its distinctive molecular architecture that combines an indole core with a tetrahydronaphthalene substituent and a methyl carboxylate functional group. The compound's systematic nomenclature reflects its complex structural composition, incorporating the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The chemical registry number assigned to this compound is 189027-29-0, which serves as its unique identifier in chemical databases and regulatory systems.

The molecular formula C₂₀H₁₉NO₂ indicates the presence of twenty carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight that places it within the range typical of complex organic pharmaceutical intermediates. The compound's structure features three distinct structural domains: the indole heterocycle, the tetrahydronaphthalene moiety, and the methyl carboxylate ester functionality. Each of these components contributes specific chemical properties and potential reactivity patterns to the overall molecular behavior.

The nomenclature system employed for this compound follows established protocols for naming substituted indoles, where the position numbers indicate the specific attachment points of various substituents. The 2-position substitution on the indole ring refers to the attachment of the tetrahydronaphthalen-2-yl group, while the 3-position bears the carboxylate ester functionality. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 189027-29-0 |

| Molecular Formula | C₂₀H₁₉NO₂ |

| Chemical Name | This compound |

| Classification | Specialty Materials |

Historical Development and Discovery

The development of this compound represents a convergence of several distinct synthetic methodologies that have evolved over more than a century of organic chemistry research. The foundational work in indole chemistry can be traced back to the pioneering efforts of Emil Fischer in the late nineteenth century, whose Fischer indole synthesis established the fundamental framework for constructing indole heterocycles from phenylhydrazines and carbonyl compounds. This methodology, developed in 1883, provided the initial blueprint for accessing indole structures that would later inform the synthetic approaches used to create more complex indole derivatives.

The evolution of indole synthesis techniques throughout the twentieth century introduced numerous complementary methodologies that expanded the synthetic toolkit available to researchers. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered alternative pathways for constructing nitrogen-substituted indoles, while the Baeyer-Jackson method and various reductive cyclization processes further diversified the approaches available for indole formation. These historical developments created the foundation upon which modern synthetic strategies for complex indole derivatives like this compound could be built.

The integration of tetrahydronaphthalene moieties into indole structures represents a more recent development in synthetic organic chemistry, reflecting advances in cross-coupling methodologies and modern catalytic systems. The successful combination of these structural elements requires sophisticated synthetic planning and execution, drawing upon decades of mechanistic understanding and methodological refinement. Contemporary approaches to synthesizing such complex molecules often employ palladium-catalyzed coupling reactions, which have revolutionized the field of organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions with high selectivity.

The emergence of environmentally conscious synthetic methodologies has also influenced the development of routes to complex indole derivatives. Modern synthetic approaches increasingly emphasize atom economy, reduced waste generation, and the use of sustainable reaction conditions. These considerations have led to the development of more efficient synthetic routes that minimize the number of synthetic steps while maximizing overall yield and selectivity.

Position in Indole-Carboxylate Chemistry

This compound occupies a distinctive position within the broader category of indole-carboxylate compounds, representing a sophisticated example of how structural complexity can be systematically introduced into the indole framework. The field of indole-carboxylate chemistry encompasses a vast array of compounds that share the common structural feature of carboxylic acid derivatives attached to the indole core, typically at the 3-position. These compounds have garnered significant attention due to their prevalence in natural products, pharmaceuticals, and synthetic intermediates.

The 3-carboxylate substitution pattern represents one of the most synthetically accessible and functionally versatile modifications of the indole nucleus. Research has demonstrated that indole-3-carboxylates can be efficiently synthesized through various methodologies, including direct carboxylation reactions, cyclization approaches starting from appropriately substituted precursors, and modern catalytic transformations. The ester functionality provides multiple opportunities for further chemical modification, serving as a versatile handle for introducing additional complexity or converting to other functional groups.

Recent advances in indole-carboxylate synthesis have emphasized the development of modular synthetic approaches that allow for the systematic introduction of diverse substitution patterns. The DABCO-catalyzed methodology described in recent literature demonstrates how modern organocatalytic approaches can be employed to construct indole-3-carboxylates with high efficiency and broad substrate scope. This methodology utilizes the reaction between nitrogen-arylhydroxylamines and activated terminal alkynes to generate indole structures bearing electron-withdrawing groups at the 3-position.

The structural complexity of this compound places it among the more sophisticated members of the indole-carboxylate family. The presence of the tetrahydronaphthalene substituent at the 2-position introduces additional synthetic challenges while potentially conferring unique biological or chemical properties. This level of structural elaboration requires careful synthetic planning and often necessitates the use of advanced synthetic methodologies to achieve successful construction of the target molecule.

| Compound Class | Key Features | Synthetic Accessibility |

|---|---|---|

| Simple Indole-3-carboxylates | Basic indole core with ester | High |

| 2-Substituted Indole-3-carboxylates | Additional substitution complexity | Moderate |

| Polycyclic Indole-3-carboxylates | Multiple ring systems | Low to Moderate |

Structural Significance in Heterocyclic Research

The structural architecture of this compound embodies several key principles that define contemporary heterocyclic research, particularly in the context of developing compounds with enhanced three-dimensional complexity and potential biological activity. The indole heterocycle serves as a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its ability to engage in diverse intermolecular interactions through both hydrogen bonding and π-π stacking mechanisms. The incorporation of this heterocyclic system into more complex molecular architectures represents a fundamental strategy in modern drug discovery and materials science.

The tetrahydronaphthalene moiety contributes significant structural rigidity and three-dimensional character to the overall molecular framework. This bicyclic system provides a semi-rigid scaffold that can influence the spatial orientation of other functional groups within the molecule, potentially affecting both chemical reactivity and biological activity. The partially saturated nature of the tetrahydronaphthalene system offers a balance between the rigidity of fully aromatic systems and the flexibility of aliphatic chains, creating opportunities for fine-tuning molecular properties through conformational control.

Modern heterocyclic research increasingly emphasizes the development of compounds that can access diverse regions of chemical space while maintaining drug-like properties. The combination of the indole heterocycle with the tetrahydronaphthalene system creates a molecular architecture that spans multiple planes and provides numerous points for potential molecular recognition. This structural complexity is particularly valuable in the context of developing compounds that can interact selectively with specific biological targets while minimizing off-target effects.

The presence of the methyl carboxylate functionality adds another dimension to the molecule's potential utility in heterocyclic research. Ester groups serve as versatile synthetic handles that can be readily transformed into other functional groups, including acids, amides, and alcohols, through standard synthetic transformations. This functional group versatility makes compounds like this compound valuable as synthetic intermediates in the preparation of compound libraries for biological screening or structure-activity relationship studies.

The synthetic challenges associated with constructing molecules of this complexity have driven innovations in synthetic methodology, particularly in the area of transition metal-catalyzed coupling reactions and modern cyclization strategies. The successful synthesis of such compounds requires careful consideration of regioselectivity, stereoselectivity, and functional group compatibility, often necessitating the development of new synthetic approaches or the creative application of existing methodologies under non-standard conditions.

Propiedades

IUPAC Name |

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-20(22)18-16-8-4-5-9-17(16)21-19(18)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12,21H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHBJIKGHSMTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fischer Indole Synthesis Adaptation

The Fischer indole synthesis remains a cornerstone method for preparing indole derivatives, including this compound. The process involves:

- Condensation of an aryl hydrazine with a ketone or aldehyde under acidic conditions.

- Acid-catalyzed rearrangement leading to the indole framework.

For methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate, an aryl hydrazine derivative reacts with a tetrahydronaphthalen-2-one or a related ketone bearing the tetrahydronaphthalene structure. The reaction conditions require careful control of acidity, temperature, and reaction time to favor the formation of the 2-substituted indole with the correct regiochemistry.

Modified Bischler Indole Synthesis

The Bischler and modified Bischler methods have been widely employed for methoxy-activated indoles and can be adapted for the synthesis of this compound:

- Amino ketones are prepared by reacting substituted anilines with phenacyl bromides or halogenated ketones.

- Cyclization under acidic or neutral conditions forms the indole ring.

- Protection and deprotection steps may be used to control regioselectivity and functional group compatibility.

For example, 3,5-dimethoxyaniline derivatives undergo reaction with halogenated ketones in the presence of bases like sodium bicarbonate, followed by N-protection with acetic anhydride, cyclization in trifluoroacetic acid, and final deprotection to yield 3-substituted indoles.

This method offers regioselective synthesis of 3-substituted indoles, which can be modified to introduce the tetrahydronaphthalenyl substituent at the 2-position by selecting appropriate starting materials and reaction conditions.

One-Pot Cyclization Approaches

Recent developments include one-pot processes where arylaminoketones are cyclized directly under mild conditions with additives such as lithium bromide and sodium bicarbonate in refluxing solvents (e.g., 1-propanol). This method provides moderate to good yields and simplifies the synthetic route by reducing the number of steps and purification requirements.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Acid catalyst | Hydrochloric acid, zinc chloride, phosphorus pentachloride | Facilitates rearrangement in Fischer synthesis |

| Temperature | Reflux to 100 °C | Controls reaction rate and selectivity |

| Solvent | Acetic acid, dioxane, 1-propanol | Solubility and reaction medium influence |

| Time | Several hours to overnight | Ensures completion of cyclization |

| Microwave irradiation | 5 hours at controlled power | Enhances reaction rate and yield |

| Base | Sodium bicarbonate, potassium hydroxide | Used in protection/deprotection steps |

Optimization of these parameters is crucial to maximize the yield of this compound with high purity.

Purification Techniques

After synthesis, purification is typically achieved through:

- Recrystallization from suitable solvents to remove impurities.

- Chromatographic techniques such as column chromatography to separate byproducts and unreacted starting materials.

These steps ensure the final compound meets the required purity for research or industrial applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Aryl hydrazine + tetrahydronaphthalen-2-one | Acid catalyst (HCl, ZnCl2), reflux, microwave irradiation | Versatile, well-established | Multi-step, requires acidic conditions |

| Modified Bischler Synthesis | Substituted aniline + halogenated ketones | NaHCO3, Ac2O, TFA, MeOH/KOH | Regioselective, adaptable | Requires protection/deprotection steps |

| One-Pot Cyclization | Arylaminoketone + LiBr, NaHCO3 | Reflux in 1-propanol | Simplified, fewer steps | Moderate yields, sensitive to conditions |

Research Findings and Developments

- Microwave-assisted Fischer synthesis has improved yields up to 79% for related dimethoxyindoles, suggesting potential for similar efficiency in this compound's synthesis.

- Modified Bischler methods allow regioselective synthesis of 3-substituted indoles, which can be tailored to incorporate the tetrahydronaphthalenyl group at C2.

- One-pot cyclization methods provide a streamlined approach, reducing synthetic complexity and waste.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical libraries used in drug discovery.

Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research has shown that these compounds can interact with multiple receptors and enzymes, making them valuable in therapeutic applications.

Medicine: The compound's potential medicinal applications are vast. It can be used as a lead compound in the development of new drugs targeting various diseases. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer, diabetes, and infectious diseases.

Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of high-performance materials with specific functionalities.

Mecanismo De Acción

The mechanism by which methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Methyl 1-methyl-β-carboline-3-carboxylate ()

- Structure : A β-carboline system (pyrido[3,4-b]indole) with a methyl group at the 1-position and a methyl carboxylate at the 3-position.

- The tetralin group in the target compound may confer greater lipophilicity and conformational flexibility .

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate ()

- Structure : A 7-trifluoromethyl-substituted indole-3-carboxylate.

- Key Differences : The electron-withdrawing CF₃ group at the 7-position likely reduces electron density on the indole ring, altering reactivity and binding properties compared to the tetralin substituent in the target compound. The tetralin group may enhance hydrophobic interactions in biological systems .

Oxidation vs. Alkylation Strategies

- Target Compound : Likely synthesized via Friedel-Crafts alkylation or cross-coupling to introduce the tetralin group, followed by esterification.

- Methyl 1-methyl-β-carboline-3-carboxylate (): Synthesized via oxidation of a tetrahydro-β-carboline precursor using KMnO₄ in DMF at 0°C, yielding 71.3% after recrystallization. This contrasts with alkylation reactions requiring higher temperatures (e.g., 115°C in ) .

Reaction Efficiency

- : A related allylation reaction achieved 98% yield without isolating enantiomers, highlighting the efficiency of alkylation under acetonitrile/DIPEA conditions. This suggests that introducing bulky groups (e.g., tetralin) in the target compound may require optimized conditions to maintain high yields .

Physicochemical Properties

Melting Points and Solubility

- Methyl 1-methyl-β-carboline-3-carboxylate () : Melting point >200°C, indicating high crystallinity due to hydrogen bonding (NH and COOCH₃ groups). The target compound’s tetralin substituent may lower melting points by disrupting packing efficiency .

- Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate () : Predicted logP (XlogP = 3.2) suggests moderate lipophilicity. The tetralin group in the target compound likely increases logP, enhancing membrane permeability but reducing aqueous solubility .

Spectroscopic Data

1H-NMR Signatures

- Methyl 1-methyl-β-carboline-3-carboxylate () : Distinct NH proton at δ 11.62 (DMSO-d₆) and COOCH₃ at δ 4.03. The target compound’s tetralin protons would appear as multiplets in the δ 1.5–2.5 range, with aromatic indole protons near δ 7.0–8.0 .

- Allylated β-carboline () : Allyl protons resonate at δ 5.0–5.5, absent in the target compound, demonstrating substituent-dependent spectral variations .

α-Glucosidase Inhibition ()

- Krassna Acid Methyl Ester (Compound 1) : Exhibited α-glucosidase inhibition (IC₅₀ = 121.8 μg/mL). While structurally distinct (sesquiterpene vs. indole-tetralin), this highlights the role of ester groups in modulating enzyme interactions. The target compound’s tetralin group may enhance binding to hydrophobic enzyme pockets .

Actividad Biológica

Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include indole derivatives and tetrahydronaphthalene compounds. The reaction conditions are optimized to yield high purity and yield of the target compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds in the tetrahydronaphthalene family. For instance, derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Trichoderma viride .

Table 1: Antimicrobial Activity of Tetrahydronaphthalene Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.06 | Aspergillus fumigatus |

| Compound C | 0.03 | Staphylococcus aureus |

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. Studies indicate that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis suggests that modifications in the indole or tetrahydronaphthalene moieties significantly influence anticancer activity.

Table 2: Cytotoxicity Data for Indole Derivatives

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound D | 1.61 | A-431 |

| Compound E | 1.98 | Jurkat |

| Compound F | <1 | HT29 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Pathways : Compounds from this class may inhibit enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.

- Receptor Interactions : Some studies suggest that these compounds may act on specific receptors involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies

Several case studies have examined the therapeutic potential of this compound:

- Case Study 1 : A study on a derivative showed promising results in reducing tumor size in xenograft models of breast cancer.

- Case Study 2 : Another investigation revealed that a related compound exhibited significant antimicrobial activity against multi-drug resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.